Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate
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Overview
Description
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure, featuring a benzyl group, a methylsulfonyloxy group, and an aminoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . Similarly, the synthesis of our compound would involve the reaction of a suitable carboxylic acid derivative with an alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such esters often involves large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a floral odor, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate is unique due to its complex structure, which includes multiple functional groups
Properties
Molecular Formula |
C15H21NO6S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate |
InChI |
InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18) |
InChI Key |
DXQVFSHKIICNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C |
Origin of Product |
United States |
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